4,6,9-Trimethyl[1,2,4]triazolo[4,3-a]quinoline-1-thiol

Physicochemical property differentiation Regioisomer comparison Medicinal chemistry building blocks

Triazoloquinoline fragment screens often suffer from regioisomeric heterogeneity, introducing uncontrolled variables into SAR. This compound solves that: the 4,6,9-trimethyl substitution pattern delivers a unique steric and electronic profile (calc. logP ~4.1, TPSA 30.19 Ų) distinct from other regioisomers. Researchers can maximize scaffold diversity while procurement teams benefit from batch-to-batch consistency and rapid, reliable global delivery. - Unique asymmetric methyl topology for distinct binding poses in crystallographic screens. - Favorable CNS drug-like space (logP 2-5, TPSA <60 Ų) for blood-brain barrier penetration studies. - Free thiol handle enables bioconjugation (e.g., maleimide labeling) without extra linker installation.

Molecular Formula C13H13N3S
Molecular Weight 243.33 g/mol
CAS No. 2173136-94-0
Cat. No. B1415241
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,6,9-Trimethyl[1,2,4]triazolo[4,3-a]quinoline-1-thiol
CAS2173136-94-0
Molecular FormulaC13H13N3S
Molecular Weight243.33 g/mol
Structural Identifiers
SMILESCC1=C2C=C(C3=NNC(=S)N3C2=C(C=C1)C)C
InChIInChI=1S/C13H13N3S/c1-7-4-5-8(2)11-10(7)6-9(3)12-14-15-13(17)16(11)12/h4-6H,1-3H3,(H,15,17)
InChIKeyAQHCBBQWLVODKG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4,6,9-Trimethyltriazoloquinoline-1-thiol Procurement Guide


4,6,9-Trimethyl[1,2,4]triazolo[4,3-a]quinoline-1-thiol (CAS 2173136-94-0) is a heterocyclic compound belonging to the [1,2,4]triazolo[4,3-a]quinoline-1-thiol class, characterized by a fused triazole-quinoline core with a reactive thiol group at the 1-position and three methyl substituents at the 4, 6, and 9 positions [1]. The molecular formula is C13H13N3S with a molecular weight of 243.33 g/mol . This compound serves as a specialized building block for medicinal chemistry and agrochemical research, where precise methyl-group topology dictates downstream molecular properties such as lipophilicity (calculated logP ~4.1) and hydrogen-bonding capacity [1].

Scaffold

Regioisomer-specific triazoloquinoline building block — 4,6,9-methyl topology defines distinct lipophilicity and ionization profile for SAR campaigns.

Handle

Reactive thiol at position 1 supports S-alkylation, disulfide conjugation, and metal coordination for derivatization workflows.

Context

Suited for medicinal chemistry and agrochemical research — designed for fragment-to-lead libraries where regioisomer precision matters.

Generic Substitution Risk: Methyl Regioisomer Issue


In the [1,2,4]triazolo[4,3-a]quinoline-1-thiol series, the number and position of methyl substituents are not interchangeable variables. Calculated partition coefficients and acid dissociation constants are exquisitely sensitive to methylation topology; for example, the 4,6,9-trimethyl regioisomer exhibits a distinct pKa (~8.12) and logP (~4.12) compared to the 5,8,9-trimethyl analog (pKa ~8.09, logP ~4.08) [1]. These subtle differences in ionization and lipophilicity directly influence passive membrane permeability, plasma protein binding, and off-target promiscuity in biological assays. Furthermore, the 4,6,9-substitution pattern presents a unique steric environment around the reactive thiol group, which can alter alkylation kinetics and disulfide bond formation relative to other regioisomers. Therefore, substituting this compound with a positional isomer or a non-methylated analog will introduce uncontrolled physicochemical variables [2]. To date, publicly available direct head-to-head comparative biological data for these specific regioisomers remain extremely limited; the evidence below represents the best available class-level and cross-study inferences that can be drawn from the closest related triazoloquinoline literature [3].

Target

4,6,9-Trimethyl regioisomer — computed pKa ~8.12, logP ~4.12, and unique steric environment around the reactive thiol group.

Substitute risk

Positional isomers such as 5,8,9-trimethyl — altered pKa and logP may shift passive permeability and off-target binding in biological assays.

Substitute risk

Non-methylated parent scaffold — substantially lower logP (~2.3 vs ~4.1) occupies different chemical space; may not transfer to lead-like optimization libraries.

Differentiation Evidence: 4,6,9-Trimethyltriazoloquinoline-1-thiol


logP and pKa vs. 5,8,9-Trimethyl Isomer

Calculated molecular descriptors indicate that the 4,6,9-trimethyl substitution pattern yields a slightly higher lipophilicity (ALogP 4.115) and a marginally elevated acid dissociation constant (pKa 8.117) relative to the 5,8,9-trimethyl isomer (ALogP 4.078, pKa 8.092) [1]. These values were computed using identical JChem parameter sets on the respective canonical SMILES, providing a cross-study comparable dataset [1]. The 4,6,9-isomer also exhibits a higher LogD at pH 5.5 (3.135) versus the 5,8,9-isomer (3.109), while at pH 7.4 the values converge more closely [1].

logP & pKa Comparison
Calculated context
4,6,9-Isomer: ALogP 4.115, pKa 8.117
5,8,9-Isomer: ALogP 4.078, pKa 8.092
ΔALogP +0.037; ΔpKa +0.025; ΔLogD(pH 5.5) +0.026
Supports regioisomer-specific SAR selection when logD thresholds are critical for ADME optimization.
Computed via JChem; experimental confirmation pending.
Physicochemical property differentiation Regioisomer comparison Medicinal chemistry building blocks

TPSA and Rotatable Bonds: Parent Comparison

In comparison to the unsubstituted parent [1,2,4]triazolo[4,3-a]quinoline-1-thiol (CAS 35359-23-0), the 4,6,9-trimethyl derivative exhibits an identical topological polar surface area (TPSA = 30.19 Ų) and zero rotatable bonds [1][2]. However, the molecular weight increases from 201.25 g/mol to 243.33 g/mol, and the calculated logP rises from ~2.3 to ~4.1, substantially altering the drug-likeness profile [1][2]. The parent compound falls well within the typical fragment-like space (MW < 250, logP < 3), while the trimethylated derivative pushes toward lead-like boundaries, making it more suitable for late-stage optimization libraries where increased hydrophobicity is desired .

Parent Scaffold Comparison
Cross-study comparable
4,6,9-Trimethyl: MW 243.33 g/mol, ALogP 4.115
Parent: MW 201.25 g/mol, logP ≈2.3
ΔMW +42.08 g/mol; ΔlogP ≈+1.8
Supports lead-like chemical space exploration with higher hydrophobicity and unchanged TPSA.
Catalog and calculated property data; review required.
Physicochemical property comparison Drug-likeness Fragment-based design

Anti-Inflammatory Activity in Triazoloquinoline Series

A series of 1-substituted and multi-methyl 1,2,4-triazolo[4,3-a]quinolines were evaluated in vivo by Savini et al. for anti-inflammatory activity using the carrageenan rat paw edema assay and for analgesic activity in the acetic acid writhing test [1]. Among the tested analogs, methyl substitution at the quinoline ring was associated with modulation of both potency and ulcerogenic liability. Compound I-10 (bearing a methyl on the triazole and an ethyl at the quinoline 1-position) showed ED50 values in the anti-inflammatory assay that were comparable to the reference drug indomethacin at the 3-hour time-point [1]. While the specific 4,6,9-trimethyl-1-thiol derivative was not included in that study, the presence of three methyl groups on the quinoline core, combined with the electron-donating thiol at the 1-position, is predicted—based on the established SAR—to enhance lipophilic membrane penetration and potentially reduce the ulcerogenic index relative to carboxylic acid-bearing analogs [1]. This inference is class-level and must be confirmed by direct testing.

Anti-Inflammatory Class SAR
Class-level inference
Methyl-substituted triazoloquinolines showed ED50 comparable to indomethacin at 3 h in carrageenan rat paw edema assay (Savini et al., 2001).
Supports class-level SAR interpretation for inflammation model research.
4,6,9-Isomer not directly tested; requires validation.
Anti-inflammatory activity Analgesic activity Triazoloquinoline pharmacology

Antimicrobial and Cardiovascular Activity Profile

Khalil et al. synthesized a series of 1,2,4-triazolo[4,3-a]quinolines including 1-thiol and 1-alkylthio derivatives, and evaluated them for antimicrobial activity against Gram-positive and Gram-negative bacteria as well as for inotropic and chronotropic effects on isolated guinea pig atria [1]. Compounds bearing a free thiol group at the 1-position displayed measurable antimicrobial activity, while S-alkylation generally reduced potency, suggesting that the thiol tautomer is the active species for antimicrobial action [1]. The 4,6,9-trimethyl substitution pattern, by sterically and electronically modulating the thiol pKa, may further tune this activity. The same study reported that certain triazoloquinolines produced positive inotropic effects comparable to dobutamine at 10⁻⁵ M concentration, indicating potential cardiovascular applications [1].

Antimicrobial Activity Context
Class-level inference
Free thiol derivatives displayed measurable antimicrobial activity in disk diffusion; S-alkylation reduced response (Khalil et al., 1991).
Supports thiol-tautomer selection for antimicrobial screening studies.
Direct testing required for this regioisomer.
Antimicrobial activity Inotropic agents Quinoline-based drugs

Application Scenarios: 4,6,9-Trimethyltriazoloquinoline-1-thiol


CNS Lead Optimization: LogP and TPSA Balance

The 4,6,9-trimethyl derivative offers a calculated logP of ~4.1 and TPSA of 30.19 Ų, placing it within the favorable CNS drug-like space (logP 2–5, TPSA < 60 Ų) [1]. This is a deliberate shift from the unsubstituted parent (logP ~2.3), making the compound suitable for CNS lead optimization programs where increased passive blood-brain barrier permeability is required without introducing additional hydrogen-bond donors or acceptors that would penalize TPSA . Procurement for fragment-to-lead CNS libraries is supported.

Fungicidal Triazoloquinoline Derivatization

Patent literature on s-triazolo[4,3-a]quinoline-1-thiols, including methyl-substituted analogs, establishes their utility as intermediates for plant-pathogenic organism control agents [1]. The 4,6,9-trimethyl pattern introduces steric bulk that can modulate target-site binding in fungal CYP51 or related enzymes. Researchers developing triazole-based fungicides can use this compound as a divergent intermediate for S-alkylation or oxidation to the corresponding sulfonic acid derivatives, leveraging the unique methylation topology to patent novel compositions of matter [1].

PPAR Modulation and Metabolic Disease Probes

Substituted triazoles, including triazoloquinoline thiols, have been claimed as modulators of peroxisome proliferator-activated receptors (PPARs) for treating Type 2 diabetes and metabolic syndrome [1]. While the specific 4,6,9-trimethyl analog was not directly exemplified, its structural homology to the claimed series, combined with its favorable logD profile for cellular penetration, supports its utility as a probe compound for PPAR-mediated transcription assays. The free thiol offers a handle for bioconjugation (e.g., fluorescent labeling via maleimide chemistry) without requiring additional linker installation [1].

Fragment Library: Regiochemical Precision

The 4,6,9-trimethyl substitution pattern fills a specific void in triazoloquinoline fragment libraries. Unlike the symmetrical or less-substituted analogs, this regioisomer introduces an asymmetric methyl distribution that creates a unique three-dimensional shape and electrostatic surface potential [1]. Procurement for fragment screening collections is justified when the objective is to maximize scaffold diversity within a congeneric series, as even minor regioisomeric differences can yield distinct binding poses in crystallographic fragment screens .

Application
Selection Property
Validation Focus
CNS Lead Optimization
LogP and TPSA balance within CNS drug-like space
Blood-brain barrier permeability assay context
Fungicidal Intermediate Derivatization
Thiol handle for S-alkylation or sulfonic acid oxidation
Fungal target-site binding assay review
PPAR Pathway Probe Development
Cell-permeant logD profile and bioconjugation-ready thiol
PPAR-mediated transcription assay context
Fragment Library Diversity
Regiochemical precision with asymmetric methyl distribution
Crystallographic fragment screening review
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